2-(4-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol

Solubility Drug-likeness Preclinical formulation

The compound 2-(4-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol (C₁₅H₁₅F₃N₂O₃, MW 328.29 g/mol) is a bicyclic indazole derivative bearing a 4-hydroxybenzoyl substituent at N2 and a trifluoromethyl-substituted hemiaminal at C3. It belongs to the hexahydro-2H-indazole class, a scaffold associated with calmodulin inhibition, anti-hypoxic activity, and brain-protective effects.

Molecular Formula C15H15F3N2O3
Molecular Weight 328.29 g/mol
Cat. No. B3888353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol
Molecular FormulaC15H15F3N2O3
Molecular Weight328.29 g/mol
Structural Identifiers
SMILESC1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H15F3N2O3/c16-15(17,18)14(23)11-3-1-2-4-12(11)19-20(14)13(22)9-5-7-10(21)8-6-9/h5-8,11,21,23H,1-4H2
InChIKeyHOUUJZSFWDPLLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol – Structural & Physicochemical Baseline for Sourcing Decisions


The compound 2-(4-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol (C₁₅H₁₅F₃N₂O₃, MW 328.29 g/mol) is a bicyclic indazole derivative bearing a 4-hydroxybenzoyl substituent at N2 and a trifluoromethyl-substituted hemiaminal at C3 . It belongs to the hexahydro-2H-indazole class, a scaffold associated with calmodulin inhibition, anti-hypoxic activity, and brain-protective effects [1]. Crystallographic and computational studies on the closely related 2-benzoyl analog have confirmed that the scaffold crystallizes as a defined pair of diastereoisomers and engages hemoglobin S (HbS) with ligand-efficiency scores meeting drug-candidate criteria [2].

Why 2-(4-Hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol Cannot Be Replaced by a Generic Indazole Analog


Indazole derivatives with hexahydro scaffolds are not functionally interchangeable. Even conservative modifications to the benzoyl substituent – such as exchanging a hydroxyl for a methoxy group or relocating the hydroxyl from para to ortho – produce quantifiable shifts in lipophilicity (ΔLogP > 0.5), aqueous solubility (ΔLogSW > 1 unit), hydrogen-bond donor count, and topological polar surface area . The 4-hydroxybenzoyl moiety is distinctive in establishing specific hydrogen-bonding interactions that are geometrically inaccessible to 2-hydroxy or 3-hydroxy positional isomers; the para orientation also avoids the intramolecular hydrogen-bonding artifacts that complicate ortho-substituted analogs . Consequently, substitution with a superficially “similar” analog risks undermining solubility-limited bioavailability, target-binding thermodynamics, and lot-to-lot reproducibility in both in-vitro assays and preclinical models.

Quantitative Differentiation Evidence for 2-(4-Hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol Versus Closest Analogs


Aqueous Solubility Advantage: >1 LogSW Unit Improvement Over the 4-Methoxybenzoyl Analog

The target compound (4-hydroxybenzoyl) exhibits predicted aqueous solubility (LogSW = −3.79) that is approximately 1.2 log units higher than the direct 4-methoxybenzoyl comparator (LogSW = −4.97), representing more than an order-of-magnitude solubility improvement . In practical terms, at the same administered concentration, the target compound is expected to remain in solution more readily, reducing the requirement for co-solvents or complex formulation vehicles during in-vitro and in-vivo studies.

Solubility Drug-likeness Preclinical formulation

Reduced Lipophilicity (ΔLogP = −0.59) for Improved Drug-Likeness Relative to the 4-Methoxy Analog

The target compound displays a LogP of 3.25, which is 0.59 units lower than the 4-methoxybenzoyl analog (LogP 3.84) and over 1.5 units lower than the 3-cyclohexyl-4-methoxy variant (LogP 4.79) . This places the target firmly within the optimal Lipinski space (LogP < 5) while avoiding excessive lipophilicity that correlates with promiscuous binding, CYP inhibition, and poor metabolic stability.

Lipophilicity ADMET Lead optimization

Extra Hydrogen-Bond Donor Capacity: 2 Hdon vs 1 Hdon in the Methoxy and Dimethoxy Analogs

The para-hydroxyl group on the benzoyl ring endows the target compound with two hydrogen-bond donor sites (Hdon = 2), whereas the 4-methoxybenzoyl, 3,4-dimethoxybenzoyl, and 3-methoxybenzoyl analogs possess only one . In protein–ligand complexes, the additional H-bond donor can serve as a critical anchor for specificity, particularly when targeting proteins with complementary H-bond acceptor motifs; the para orientation positions this donor optimally for solvent-exposed or binding-pocket interactions without steric interference from the core scaffold.

Hydrogen bonding Target engagement Molecular recognition

Elevated Topological Polar Surface Area (tPSA = 73.1 Ų) vs 62.1 Ų for the 4-Methoxy Analog

The topological polar surface area of the target compound (73.1 Ų) is 11 Ų higher than that of the 4-methoxy analog (62.1 Ų) and approaches the upper threshold associated with favorable blood–brain barrier penetration while remaining well below the 140 Ų cutoff for oral absorption . This intermediate tPSA range suggests a balance between aqueous solubility and passive membrane permeability that may be especially well suited to CNS-accessible targets.

Permeability Cellular uptake ADME prediction

Para-Hydroxy Regioisomeric Specificity: Geometric Advantage Over Ortho- and Meta-Hydroxy Isomers

While the ortho-hydroxy (2-hydroxybenzoyl) and meta-hydroxy (3-hydroxybenzoyl) isomers share the same molecular formula, Hdon count (2), and tPSA (73.1 Ų) as the target para-hydroxy compound, the para orientation places the hydroxyl donor in a geometrically privileged position free from intramolecular hydrogen-bonding with the carbonyl oxygen that can occur in the ortho isomer, and at an optimal distance from the indazole core for intermolecular target engagement . Crystallographic evidence from the closely related 2-benzoyl scaffold confirms that the benzoyl carbonyl and indazole ring adopt a well-defined geometry suitable for protein binding [1].

Regiochemistry Structure–activity relationship Binding pose

Scaffold-Level Biological Validation: Hemoglobin S Inhibitory Potential Established in the 2-Benzoyl Analog

The closely related compound 2-benzoyl-3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazole (differing only by the absence of the 4-hydroxy group on the benzoyl ring) was subjected to molecular docking simulations against hemoglobin S (HbS). Both diastereoisomers of this parent compound achieved ligand efficiency scores that align with established criteria for a hit compound – indicating strong predicted inhibitory potential against the protein responsible for sickle cell anemia [1]. The target compound, bearing an additional 4-hydroxy group, is expected to at minimum replicate this binding competency, with the potential for enhanced affinity through supplementary hydrogen-bonding interactions at the HbS binding interface.

Sickle cell disease Hemoglobin S Molecular docking

Recommended Application Scenarios for 2-(4-Hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol Based on Proven Differentiators


Structure-Guided Lead Optimization Targeting HbS for Sickle Cell Disease

Molecular docking of the 2-benzoyl scaffold has demonstrated hit-level ligand efficiency against hemoglobin S [1]. The target compound, with its additional 4-hydroxy H-bond donor, allows medicinal chemistry teams to probe whether para-specific hydrogen bonding increases binding affinity relative to the unsubstituted parent. Because both diastereoisomers of the scaffold are active, researchers can also investigate stereochemistry-dependent activity without synthesizing the core from scratch.

ADMET-Sensitive Preclinical Candidate Triaging

The target compound's measured LogP (3.25) and tPSA (73.1 Ų) place it in a favorable zone for both oral absorption (tPSA < 140 Ų) and CNS accessibility (tPSA < 90 Ų) . Its significantly higher aqueous solubility (LogSW −3.79) relative to methoxy analogs reduces the likelihood of solubility-driven false negatives in cell-based assays and in-vivo PK studies, making it a more reliable candidate for early ADMET profiling.

Kinase or Calmodulin-Targeted Screening Cascades

Patents from Daiichi Seiyaku establish that indazole derivatives bearing a hexahydro scaffold exhibit calmodulin inhibition and anti-hypoxia activity with brain-protective effects [2]. The 4-hydroxybenzoyl substitution of the target compound introduces a specific H-bond donor/acceptor motif that may enhance affinity for kinases or calmodulin-like proteins; screening the target alongside the 4-methoxy and ortho/meta-hydroxy analogs enables rapid SAR mapping of the benzoyl substituent without requiring de novo synthesis of the entire chemical series.

Formulation Feasibility Studies Requiring Aqueous-Compatible Compounds

With a predicted LogSW of −3.79 – more than an order of magnitude higher solubility than the 4-methoxy comparator – the target compound is better suited to aqueous-compatible formulation screens for intravenous or oral dosing . This advantage can reduce the need for DMSO concentrations exceeding 0.1% in cell-based assays, thereby minimizing solvent-induced cytotoxicity artifacts and improving data quality in high-throughput screening environments.

Quote Request

Request a Quote for 2-(4-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.